molecular formula C20H27N B14094721 3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile

3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile

Cat. No.: B14094721
M. Wt: 281.4 g/mol
InChI Key: LKTQCZNCSHAYSX-UHFFFAOYSA-N
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Description

3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile is a chemical compound known for its unique structure and properties. It is part of the retinoid family, which includes compounds related to vitamin A. This compound is characterized by its conjugated polyene chain and a cyclohexenyl ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexenyl ring and the polyene chain.

    Cyclohexenyl Ring Formation: The cyclohexenyl ring is synthesized through a series of reactions, including cyclization and methylation.

    Polyene Chain Construction: The polyene chain is constructed using a series of Wittig reactions, which involve the use of phosphonium ylides and aldehydes.

    Final Coupling: The final step involves coupling the cyclohexenyl ring with the polyene chain under specific conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine. Hydrogenation using palladium on carbon is a typical method.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexenyl ring. Halogenation using bromine or chlorine is common.

    Addition: The conjugated double bonds in the polyene chain can participate in addition reactions, such as hydrogenation or halogen addition.

Scientific Research Applications

3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of conjugated systems and retinoids.

    Biology: The compound is studied for its role in biological processes, particularly in vision and cellular differentiation.

    Medicine: Research explores its potential therapeutic applications, including its use in treating skin disorders and certain types of cancer.

    Industry: It is used in the production of cosmetics and pharmaceuticals due to its retinoid activity.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile involves its interaction with retinoic acid receptors (RAR) and retinoid X receptors (RXR). These receptors are nuclear transcription factors that regulate gene expression. Upon binding to these receptors, the compound influences the transcription of genes involved in cellular differentiation, proliferation, and apoptosis.

Comparison with Similar Compounds

3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile can be compared with other retinoids such as:

    All-trans-Retinoic Acid: Similar in structure but with different functional groups, leading to varied biological activities.

    13-cis-Retinoic Acid: Another retinoid with a different configuration, used primarily in acne treatment.

    Retinol: The alcohol form of vitamin A, used in skincare products for its anti-aging properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTQCZNCSHAYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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